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An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Carebastine

Introduction
Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a second-

generation histamine H1 receptor antagonist.[1][2][3] Following oral administration, ebastine

undergoes extensive and rapid first-pass metabolism to form carebastine, which is primarily

responsible for the antihistaminic effects.[4][5][6] This guide provides a comprehensive

overview of the pharmacokinetics, metabolism, and relevant experimental methodologies for

carebastine, tailored for researchers and drug development professionals.

Pharmacokinetics
The pharmacokinetic profile of carebastine has been characterized following the oral

administration of its parent drug, ebastine. Plasma levels of unchanged ebastine are typically

negligible or undetectable, making the pharmacokinetics of carebastine the central focus.[7][8]

Absorption
Ebastine is rapidly absorbed after oral administration and is extensively metabolized to

carebastine during its first pass through the liver.[4][5][9] The pharmacokinetics of carebastine

are generally linear over the typical therapeutic dose range.[4][5][10] Food intake does not

significantly affect the gastrointestinal absorption of ebastine but can lead to a 1.5 to 2.0-fold
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increase in the plasma levels (Cmax) and AUC of carebastine, though this does not alter the

time to peak concentration (Tmax) or clinical effect.[8][10][11]

Distribution
Carebastine exhibits a high volume of distribution, with reported values of 89.5 L and 123 L.[10]

Both ebastine and carebastine are highly bound to plasma proteins, with a binding rate of

approximately 98%.[12]

Metabolism
The biotransformation of ebastine is a sequential process involving multiple metabolites and

key cytochrome P450 (CYP) enzymes. Ebastine is first metabolized to intermediate

metabolites, including hydroxyebastine and desalkylebastine.[13][14] Hydroxyebastine is then

further metabolized to the main active metabolite, carebastine.[13][14]

The primary enzymes involved in this metabolic cascade are CYP3A4 and CYP2J2.[6][13]

CYP3A4 is the main enzyme responsible for the N-dealkylation of ebastine,

hydroxyebastine, and carebastine.[13]

CYP2J2 primarily mediates the hydroxylation of ebastine to hydroxyebastine.[13] Both

CYP2J2 and CYP3A4 contribute to the subsequent formation of carebastine from

hydroxyebastine.[13]

Studies in human liver microsomes have shown that carebastine is metabolically more stable

than both ebastine and hydroxyebastine.[13]
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Metabolic conversion of ebastine to its primary metabolites.

Excretion
The primary route of excretion for carebastine is via the kidneys.[10] However, the urinary

excretion of unchanged carebastine is low, accounting for only 1.3-1.8% of the administered

dose over 72 hours, indicating that it is extensively cleared by further metabolism.[8][10] The

elimination half-life of carebastine ranges from approximately 10 to 19 hours.[4][10]

Data Presentation
Pharmacokinetic Parameters of Carebastine
The following table summarizes key pharmacokinetic parameters for carebastine after single

oral doses of ebastine in healthy adult volunteers.
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Parameter
10 mg
Ebastine Dose

50 mg
Ebastine Dose

Fasting (10
mg)

Fed (10 mg)

Tmax (h) 2.6 - 5.7[10] 4 - 6 5.00 ± 2.00[15] 6.14 ± 2.0[15]

Cmax (ng/mL)
90 - 120[10]

(112)
388 143 ± 68.4[15] 176 ± 68.4[15]

t½ (h) 10.6 ± 2.6[4] 12.5 ± 1.9[4] 17.4 ± 4.97[15] 20.0 ± 4.97[15]

AUC (mg/L·h) 1.75 - 2.94[10] N/A N/A N/A

Vd (L) 89.5 - 123[10] N/A N/A N/A

Note: Values are presented as range or mean ± standard deviation where available. Data is

compiled from multiple studies and variations may exist due to different study designs and

analytical methods.

Role of Cytochrome P450 Isoforms in Metabolism
This table details the intrinsic clearance (CLint) of ebastine and its metabolites by specific

CYP450 enzymes, highlighting their relative contributions.

Metabolic
Reaction

Substrate Product
Primary
Enzyme(s)

Intrinsic
Clearance
(CLint)
(μL/min/pmol
P450)

N-dealkylation Ebastine Desalkylebastine CYP3A4 0.44[13]

N-dealkylation Hydroxyebastine Desalkylebastine CYP3A4 1.05[13]

N-dealkylation Carebastine Desalkylebastine CYP3A4 0.16[13]

Hydroxylation Ebastine Hydroxyebastine CYP2J2 0.45[13]

Experimental Protocols
Determination of Plasma Concentrations
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A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method is commonly employed for the simultaneous determination of ebastine

and carebastine in human plasma.[15][16][17]

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction

(SPE)[16][17] or protein precipitation.[15]

Chromatographic Separation: Separation is achieved on a reverse-phase column, such as a

Cyano[16] or Synergi Hydro-RP column.[15] The mobile phase often consists of a gradient or

isocratic mixture of acetonitrile, methanol, and an ammonium acetate buffer.[15][16]

Detection: Detection is performed using a triple-quadrupole mass spectrometer operating in

positive ionization mode with multiple reaction monitoring (MRM).[15][18]

Quantification: The method allows for accurate quantification over a concentration range of

approximately 0.01-8.0 ng/mL for ebastine and 1.0-300 ng/mL for carebastine.[15] The lower

limit of quantification (LLOQ) is typically around 0.1 ng/mL for ebastine and 0.2 ng/mL for

carebastine.[18]
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Workflow for Plasma Concentration Analysis
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Typical experimental workflow for quantifying carebastine in plasma.

In Vitro Metabolism Studies
The characterization of enzymes responsible for carebastine formation and metabolism is

conducted using in vitro systems.

System: The primary systems used are human liver microsomes (HLMs) and cDNA-

expressed recombinant human cytochrome P450 enzymes.[13]
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Incubation: Substrates (ebastine, hydroxyebastine, or carebastine) are incubated with the

enzyme systems in the presence of necessary cofactors like NADPH.

Reaction Phenotyping: To identify the specific P450 isoforms involved, chemical inhibition

studies are performed. Isoform-selective inhibitors (e.g., ketoconazole for CYP3A,

astemizole for CYP2J2/CYP3A4) are added to the incubation mixture to observe their effect

on metabolite formation.[13]

Kinetic Analysis: Michaelis-Menten kinetics are determined to calculate parameters such as

Km, Vmax, and intrinsic clearance (CLint), which helps in understanding the efficiency of the

metabolic reactions.[13]

Conclusion
Carebastine, the active metabolite of ebastine, is central to the drug's therapeutic effect. It is

formed rapidly and extensively following oral administration of ebastine, with its

pharmacokinetics being linear and predictable. The metabolism is well-defined, with major roles

for CYP3A4 and CYP2J2 in the sequential biotransformation pathway. Carebastine exhibits a

long elimination half-life, supporting once-daily dosing of the parent drug. A thorough

understanding of its pharmacokinetic and metabolic profile is critical for predicting drug-drug

interactions, assessing safety in special populations, and guiding further development of

antihistamine therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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